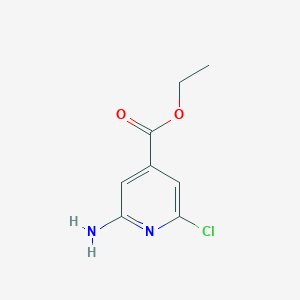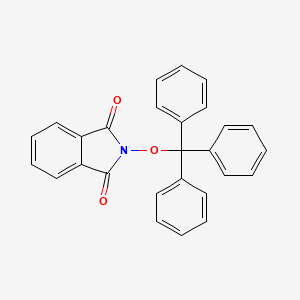
9,10-Bis(4-methoxyphenylethynyl)anthracene
Übersicht
Beschreibung
9,10-Bis(4-methoxyphenylethynyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. This compound is characterized by the presence of two 4-methoxyphenylethynyl groups attached to the 9 and 10 positions of the anthracene core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including materials science and photochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(4-methoxyphenylethynyl)anthracene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl halide. The general procedure includes the following steps:
Starting Materials: Anthracene, 4-methoxyphenylacetylene, and a palladium catalyst (e.g., Pd(PPh3)2Cl2).
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., triethylamine) and a copper co-catalyst (e.g., CuI) in an inert atmosphere (e.g., nitrogen or argon).
Procedure: The anthracene is first brominated at the 9 and 10 positions to form 9,10-dibromoanthracene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and high yield. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis(4-methoxyphenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions (e.g., temperature control).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted anthracene derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
9,10-Bis(4-methoxyphenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in photophysical studies due to its strong luminescence properties.
Biology: Investigated for its potential use in bioimaging and as a sensor for detecting biological molecules.
Medicine: Explored for its potential in photodynamic therapy (PDT) for cancer treatment.
Wirkmechanismus
The mechanism of action of 9,10-Bis(4-methoxyphenylethynyl)anthracene primarily involves its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. The molecular targets and pathways involved include:
Excited State Dynamics: The compound exhibits torsional disorder in the ground state, which becomes more rigid in the excited state due to conjugation.
Charge Separation: In certain applications, the compound can undergo symmetry-breaking charge separation, which is crucial for its use in optoelectronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but without the methoxy groups.
9,10-Diphenylanthracene: Lacks the ethynyl linkages.
9,10-Di(4-methoxyphenyl)anthracene: Similar but without the ethynyl linkages.
Uniqueness
9,10-Bis(4-methoxyphenylethynyl)anthracene is unique due to the presence of both methoxy and ethynyl groups, which enhance its photophysical properties. The methoxy groups increase solubility and stability, while the ethynyl linkages contribute to its strong fluorescence and potential for charge separation .
Eigenschaften
IUPAC Name |
9,10-bis[2-(4-methoxyphenyl)ethynyl]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c1-33-25-17-11-23(12-18-25)15-21-31-27-7-3-5-9-29(27)32(30-10-6-4-8-28(30)31)22-16-24-13-19-26(34-2)20-14-24/h3-14,17-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQCWOHNNKPROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314310 | |
| Record name | 9,10-Bis[(4-methoxyphenyl)ethynyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80034-27-1 | |
| Record name | NSC281969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Bis[(4-methoxyphenyl)ethynyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)

![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)









![1,12-dimethyl-6a,12b-dihydrobenzo[c]phenanthrene-5,8(6H,7H)-dione](/img/structure/B1607009.png)
